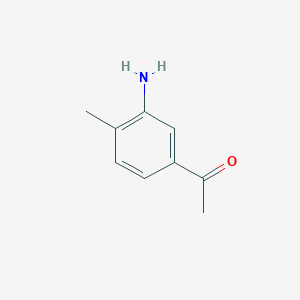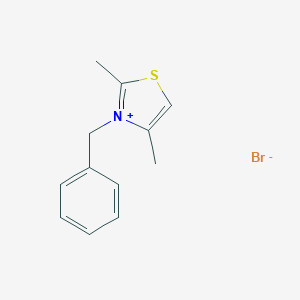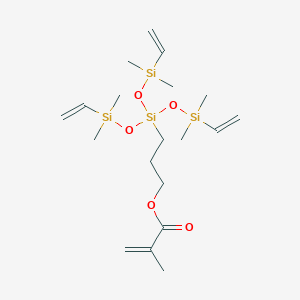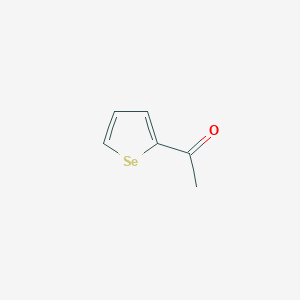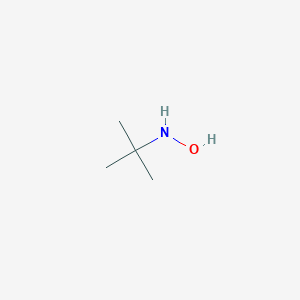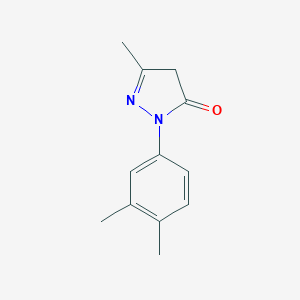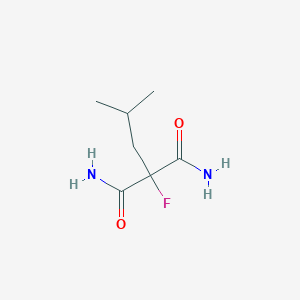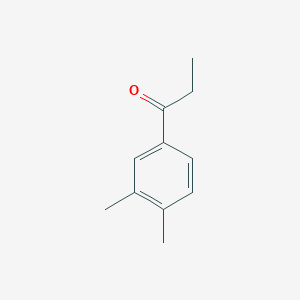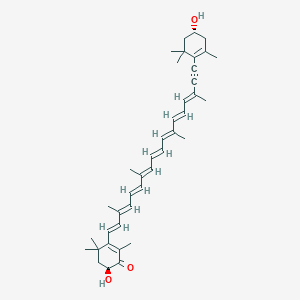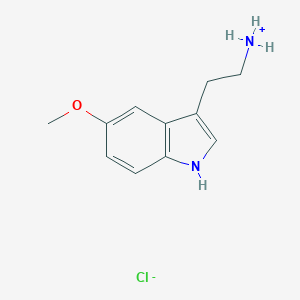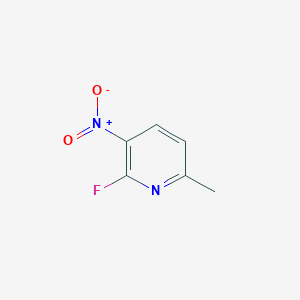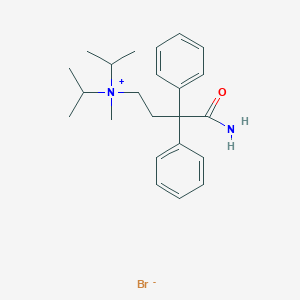
Isopropamide bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropamide bromide is a synthetic antimuscarinic agent that is widely used in scientific research. It is a quaternary ammonium compound that is structurally similar to atropine and scopolamine. Isopropamide bromide has been extensively studied for its pharmacological properties and has shown promising results in various laboratory experiments.
Wirkmechanismus
Isopropamide bromide is an antimuscarinic agent that acts by blocking the binding of acetylcholine to muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are involved in the regulation of various physiological processes. By blocking muscarinic receptors, isopropamide bromide inhibits the downstream signaling pathways that are activated by acetylcholine.
Biochemische Und Physiologische Effekte
Isopropamide bromide has been shown to have various biochemical and physiological effects. It has been shown to inhibit insulin secretion in pancreatic beta cells by blocking muscarinic receptors. Isopropamide bromide has also been shown to inhibit smooth muscle contraction in various organs such as the bladder and gastrointestinal tract. Additionally, it has been shown to decrease heart rate by blocking muscarinic receptors in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropamide bromide has several advantages for lab experiments. It is a potent and selective antimuscarinic agent that can be used to investigate the role of muscarinic receptors in various biological processes. It is also relatively easy to synthesize and purify. However, there are also some limitations to using isopropamide bromide. It has a short half-life and may require frequent dosing in some experiments. Additionally, it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
For the use of isopropamide bromide in scientific research include investigating the role of muscarinic receptors in the central nervous system and developing more potent and selective antimuscarinic agents.
Synthesemethoden
Isopropamide bromide can be synthesized by reacting isopropylamine with 2-bromoacetic acid. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization. Isopropamide bromide is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Isopropamide bromide has been used in various scientific research studies. It is commonly used as a tool to investigate the role of muscarinic receptors in various biological processes. Isopropamide bromide has been used to study the effects of muscarinic receptor activation on insulin secretion, smooth muscle contraction, and heart rate regulation. It has also been used to investigate the role of muscarinic receptors in the central nervous system.
Eigenschaften
CAS-Nummer |
16564-41-3 |
|---|---|
Produktname |
Isopropamide bromide |
Molekularformel |
C23H33BrN2O |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C23H32N2O.BrH/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H |
InChI-Schlüssel |
UHDXPMNTVNTHJT-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Br-] |
Kanonische SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[Br-] |
Andere CAS-Nummern |
16564-41-3 |
Synonyme |
Isopropamide bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



